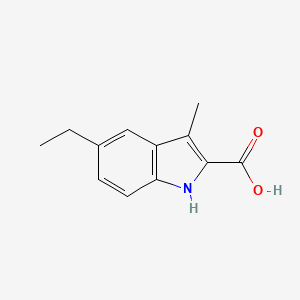
3-(4-Boc-aminophenyl)-5-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Boc-aminophenyl)-5-chlorobenzoic acid” is a compound with the molecular formula C17H18N2O4 . It has a molecular weight of 314.34 . The compound is also known as 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of boron from these esters, is not well developed but has been reported .Molecular Structure Analysis
The compound’s structure includes a tert-butoxycarbonyl (Boc) group attached to an amino group on a phenyl ring . This phenyl ring is further connected to a pyridine ring with a carboxylic acid group .Chemical Reactions Analysis
Boronic acids, which are related to boronic esters, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can lead to various sensing applications .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.34 and a molecular formula of C17H18N2O4 . Other physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen
- However, it’s essential to note that these compounds are only marginally stable in water. Hydrolysis of some phenylboronic pinacol esters occurs, and the kinetics depend on substituents in the aromatic ring. The reaction rate is significantly accelerated at physiological pH .
Drug Design and Delivery
Chemical Sensing and Biosensors
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOOLGZANTFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)

![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)

![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)




![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)